molecular formula C19H23N5O4S B2579862 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1040666-52-1

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2579862
CAS No.: 1040666-52-1
M. Wt: 417.48
InChI Key: UBBTYIYECWRRQX-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a tert-butylsulfanyl substituent at the 6-position of the pyridazine ring and an N-(3,4-dimethoxyphenyl)acetamide moiety at the 2-position. Its structure combines a heterocyclic core (triazolopyridazine) with sulfur- and oxygen-containing functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-19(2,3)29-17-9-8-15-21-23(18(26)24(15)22-17)11-16(25)20-12-6-7-13(27-4)14(10-12)28-5/h6-10H,11H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBTYIYECWRRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a cyclization reaction, typically involving a suitable dicarbonyl compound.

    Introduction of tert-Butylsulfanyl Group: The tert-butylsulfanyl group is introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group.

    Acylation: The final step involves the acylation of the triazolopyridazine intermediate with 3,4-dimethoxyphenylacetyl chloride to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on heterocyclic amines (HCAs) such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which share structural motifs with the target compound but differ in core heterocycles and substituents. Below is a comparative analysis based on structural features, toxicity, and formation mechanisms:

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Toxicity Profile Formation/Conditions
Target Compound Triazolopyridazine tert-butylsulfanyl, dimethoxyphenyl Not explicitly reported Synthetic (lab conditions)
IQ (imidazo[4,5-f]quinoline) Imidazoquinoline Methyl, amino groups Carcinogenic (IARC Group 2A) Thermal processing of meat
Other HCAs (e.g., PhIP, MeIQx) Imidazopyridines/quinoxalines Methyl, phenyl, amino groups Mutagenic/carcinogenic High-temperature cooking

Key Findings

Structural Differences: The target compound’s triazolopyridazine core differs from the imidazoquinoline/imidazopyridine scaffolds of HCAs like IQ. This distinction likely alters electronic properties, solubility, and biological interactions.

Toxicity and Bioactivity: IQ and related HCAs are potent carcinogens due to metabolic activation into DNA-reactive intermediates . No direct evidence links the target compound to carcinogenicity, but its structural similarity to bioactive triazolopyridazines warrants caution in toxicity assessments.

Formation Mechanisms: HCAs like IQ form during high-temperature cooking via Maillard reactions and pyrolysis of amino acids/creatinine . In contrast, the target compound is synthesized under controlled laboratory conditions, avoiding the uncontrolled thermal processes associated with HCA formation.

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is a novel heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activity, and potential applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C20H25N5O2SC_{20}H_{25}N_{5}O_{2}S, with a molecular weight of approximately 405.9 g/mol. It features a fused triazole and pyridazine ring system, which is significant for its biological activity. The presence of a tert-butylsulfanyl group and an oxo group enhances its chemical properties and reactivity.

Antitubercular Activity

Research indicates that this compound may act as a lead molecule for developing novel antitubercular agents. Its structural features suggest it could inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate in Mycobacterium tuberculosis. Inhibitory studies have shown promising results with minimum inhibitory concentration (MIC) values of 0.5 μg/mL against the H37Rv strain and 4.0 μg/mL against multi-drug resistant strains.

Insecticidal Activity

Preliminary studies have indicated that derivatives of 1,2,4-triazoles exhibit insecticidal properties. This compound's structure positions it within a class of compounds that may possess similar insecticidal activities .

Structure-Activity Relationship (SAR)

An extensive SAR study is essential for optimizing the biological activity of this compound. Modifications to the structure can enhance potency and selectivity for target enzymes such as shikimate dehydrogenase. For instance, variations in substituents on the aromatic ring have been shown to influence biological activity significantly.

Comparative Analysis with Related Compounds

A comparison table illustrates the structural diversity among compounds related to This compound :

Compound NameStructural CharacteristicsUnique Features
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamideSimilar triazole-pyridazine frameworkContains a fluorophenyl group
2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamideShares core structureDifferent substituents on the aromatic ring

This table highlights how variations in substituents can lead to different biological activities and potential therapeutic applications.

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